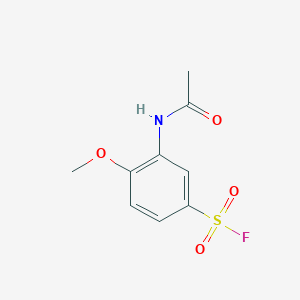
2-(4-CL-PH)-3-Cyano-4-HO-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a hydroxy group, and a phenyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-Chlorophenyl)-3-Cyano-4-oxo-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester.
Reduction: Formation of 2-(4-Chlorophenyl)-3-Amino-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the cyano group can interact with nucleophilic sites on proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid: Lacks the ester group, which can affect its solubility and reactivity.
2-(4-Chlorophenyl)-3-Amino-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester: Contains an amino group instead of a cyano group, which can alter its biological activity.
The uniqueness of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and biological interactions.
Properties
CAS No. |
104503-26-6 |
|---|---|
Molecular Formula |
C22H20ClNO4 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-cyano-4-hydroxy-6-oxo-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H20ClNO4/c1-2-28-21(26)20-18(25)12-22(27,15-6-4-3-5-7-15)17(13-24)19(20)14-8-10-16(23)11-9-14/h3-11,17,19-20,27H,2,12H2,1H3 |
InChI Key |
NCCZHVZRRIMXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C2=CC=CC=C2)O)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11969280.png)
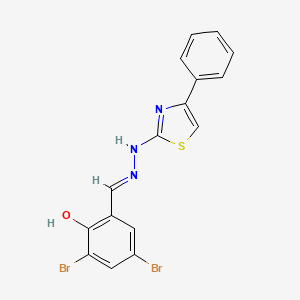
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969294.png)
![methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969302.png)

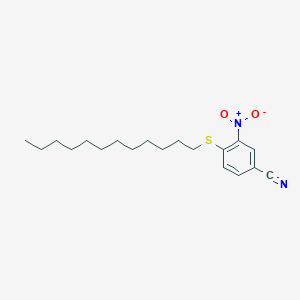
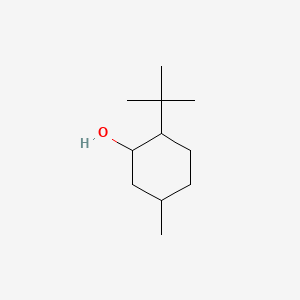
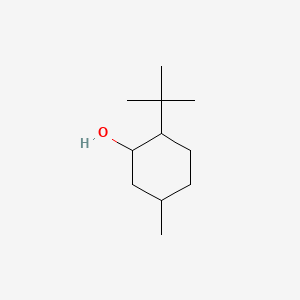

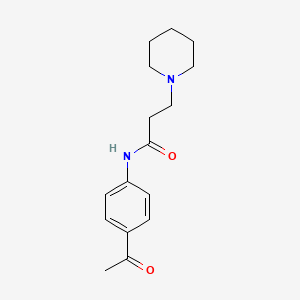
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)
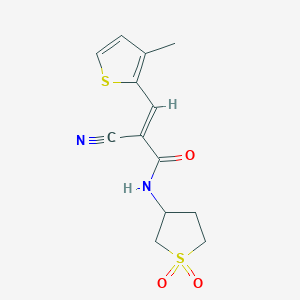
![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
